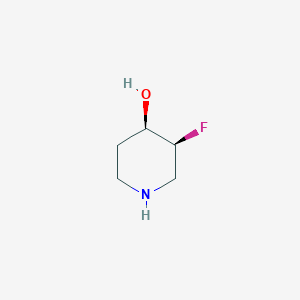

cis-3-Fluoropiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3 Fluoropiperidin 4 Ol and Its Stereoisomers

Enantioselective Synthesis Approaches

The development of enantioselective routes to cis-3-Fluoropiperidin-4-ol (B2384693) has been a primary focus, enabling access to specific stereoisomers which are often crucial for therapeutic efficacy. These approaches primarily rely on asymmetric catalysis to control the stereochemical outcome of the fluorination or reduction steps.

Chiral Catalyst-Mediated Fluorination Strategies

A major strategy for the enantioselective synthesis of this compound involves the α-fluorination of an appropriate N-protected 4-piperidone (B1582916) precursor using a chiral catalyst. This approach establishes the two contiguous stereocenters in a single key step.

Modified Cinchona alkaloids have proven to be effective catalysts for the enantioselective fluorination of N-protected 4-piperidones. capes.gov.bracs.orgacs.orgnih.govresearchgate.netbuchler-gmbh.com Research has demonstrated that a modified Cinchona alkaloid catalyst, following a methodology reported by MacMillan, can produce both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol. capes.gov.bracs.orgacs.orgnih.govresearchgate.net This approach represents the first enantioselective route to these highly prized building blocks. capes.gov.bracs.orgacs.orgnih.govresearchgate.net The reaction yields the desired fluorinated piperidinols which can be readily crystallized to achieve high enantiopurity. capes.gov.bracs.orgnih.govresearchgate.net

A one-pot fluorination and organocatalytic Robinson annulation sequence promoted by a Cinchona alkaloid amine has also been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones, which are related structures. mdpi.com This method afforded products with excellent yields and enantioselectivities (up to 99% ee) and high diastereoselectivity (up to 20:1 dr). mdpi.com

Table 1: Cinchona Alkaloid-Catalyzed Fluorination

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Modified Cinchona Alkaloid | 1-Boc-4-piperidone | (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | Not specified | High | Not specified | capes.gov.bracs.orgacs.org |

| Modified Cinchona Alkaloid | 1-Boc-4-piperidone | (3R,4S)-1-Boc-3-fluoro-4-hydroxypiperidine | Not specified | High | Not specified | capes.gov.bracs.orgacs.org |

Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of ketones and aldehydes. researchgate.net In the context of synthesizing fluorinated piperidines, organocatalytic methods provide a metal-free alternative. capes.gov.brresearchgate.net The direct organocatalytic α-fluorination of aldehydes and ketones can be achieved using electrophilic fluorine sources like Selectfluor™. researchgate.net While early attempts with catalysts like (S)-proline resulted in moderate to good yields (47-78%) but low asymmetric induction (ee ≤ 36%), the field has advanced significantly. researchgate.net

More recent developments have shown that chiral primary amines can effectively catalyze the enantioselective fluorination of N-protected 4-piperidones, achieving levels of enantioselectivity similar to those obtained with modified Cinchona alkaloid catalysts. capes.gov.brnih.govresearchgate.netresearchgate.net

Commercially available chiral primary amines, such as α-methylbenzylamine, have been successfully employed as catalysts for the enantioselective fluorination of 1-Boc-4-piperidone. capes.gov.bracs.orgnih.govresearchgate.net This approach offers a more accessible and cost-effective alternative to complex ligand synthesis. The resulting fluorinated piperidinols can be crystallized to enantiopure form. capes.gov.bracs.orgresearchgate.netsemanticscholar.org The use of chiral primary amines has been shown to be as effective as epi-9-aminoquinine in terms of enantioselectivity for this transformation. semanticscholar.org

Chiral primary amine catalysis is a versatile strategy, with applications extending to various asymmetric reactions, demonstrating its robustness and broad utility in constructing chiral molecules. nih.govrsc.orgbeilstein-journals.orgmdpi.comrsc.org

Table 2: Chiral Primary Amine-Catalyzed Fluorination of 1-Boc-4-piperidone

| Catalyst | Fluorinating Agent | Product | Enantioselectivity | Note | Reference |

|---|---|---|---|---|---|

| α-Methylbenzylamine | Not specified | Both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol | Similar to modified Cinchona alkaloid catalyst | Product readily crystallized to enantiopure material | capes.gov.bracs.orgnih.govresearchgate.net |

Dynamic Kinetic Resolution in Synthesis

Dynamic kinetic resolution (DKR) presents an efficient strategy to convert a racemic starting material into a single enantiomer of the product in high yield. A Noyori-type reduction of racemic 1-Boc-3-fluoropiperidin-4-one has been accomplished under DKR conditions. researchgate.netresearchgate.net This process results in the formation of a single cis enantiomer with both high diastereo- and enantioselectivity (>90%). researchgate.netresearchgate.net This method allows for the multi-gram scale synthesis of this important medicinal chemistry building block, achieving a 60% yield of a single enantiomer after crystallization. researchgate.netresearchgate.net

The DKR process often involves a combination of a racemization catalyst and a stereoselective resolving agent. For instance, palladium nanoparticles can act as a racemization catalyst in conjunction with a lipase (B570770) for acylation. semanticscholar.org

Table 3: Dynamic Kinetic Resolution for this compound Synthesis

| Reaction Type | Substrate | Product | Diastereoselectivity | Enantioselectivity | Yield (after crystallization) | Reference |

|---|

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is a powerful and atom-economical method for preparing chiral molecules, including six-membered cyclic amines. clockss.orgajchem-b.com While the direct asymmetric hydrogenation of pyridines to chiral piperidines is challenging, the hydrogenation of substituted precursors is a viable route. clockss.org For example, the asymmetric hydrogenation of N-acylated vinylogous amides derived from nicotinic esters using a rhodium(I)/TangPhos catalyst system can produce the corresponding piperidines with up to 99% ee. clockss.org

A cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been developed, providing a robust method to access a variety of (multi)fluorinated piperidines. acs.org This protocol tolerates other aromatic systems and can be extended to the synthesis of enantioenriched fluorinated piperidines. acs.org

Table 4: Asymmetric Hydrogenation for Chiral Piperidine (B6355638) Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I)/TangPhos | N-acylated vinylogous amides | Chiral piperidine amides | up to 99% | clockss.org |

Diastereoselective Reduction of Precursor Ketones

A primary approach to establishing the cis relationship between the fluorine and hydroxyl groups in 3-fluoropiperidin-4-ol (B3394453) is the diastereoselective reduction of a precursor ketone, typically N-Boc-3-fluoropiperidin-4-one. The choice of reducing agent and reaction conditions is critical in directing the stereochemical outcome of the reduction.

One of the most effective methods reported is the Noyori asymmetric hydrogenation. researchgate.net This reaction, when applied to racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions, yields a single cis enantiomer with both high diastereoselectivity (>90%) and enantioselectivity (>90%). researchgate.netresearchgate.net This method is particularly advantageous as it allows for the simultaneous control of two stereocenters in a single step.

Other reduction methods have also been explored. For instance, the reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in ethanol (B145695) at -78°C under chelation control resulted in an anti/syn ratio of >95:5 with an 80% yield. nih.gov Conversely, using NB-Enantride in THF at the same temperature under Felkin-Ahn control led to a reversed selectivity of 5:95 in 98% yield. nih.gov While not directly on 3-fluoropiperidin-4-one (B1326556), these results highlight the profound impact of the reducing agent and reaction conditions on diastereoselectivity.

Enzymatic reductions have also emerged as a powerful tool. Carbonyl reductases can catalyze the reduction of 3-substituted 4-oxopiperidines with high stereoselectivity. While specific data on 3-fluoropiperidin-4-one is limited, studies on analogous systems demonstrate the potential of this approach for accessing specific stereoisomers under mild conditions.

Table 1: Diastereoselective Reduction of Ketone Precursors

| Precursor | Reducing Agent/Catalyst | Conditions | Diastereomeric Ratio (cis:trans or syn:anti) | Yield | Reference |

|---|---|---|---|---|---|

| Racemic 1-Boc-3-fluoropiperidin-4-one | Noyori Asymmetric Hydrogenation | Dynamic kinetic resolution | >90% ds | 60% (after crystallization) | researchgate.netresearchgate.net |

| Chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | LiAlH(OtBu)₃ | EtOH, -78°C | >95:5 (anti:syn) | 80% | nih.gov |

| Chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | NB-Enantride | THF, -78°C | 5:95 (anti:syn) | 98% | nih.gov |

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its stereoisomers.

A divergent synthesis , on the other hand, starts from a common intermediate that can be selectively functionalized to produce a variety of related compounds. wikipedia.org In the context of this compound, a common precursor like N-Boc-3-fluoropiperidin-4-one could be used to generate not only the cis and trans diastereomers of the alcohol through different reduction methods but also other derivatives by reacting the ketone with various nucleophiles. This strategy is particularly useful for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, a Pd-catalyzed [4+2] annulation has been used to create functionalized piperidines, which could then be chemoselectively derivatized. acs.org

Optimization of Reaction Conditions for Scalability

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. For a medicinally important building block like this compound, scalability is a crucial consideration. Research has shown that the Noyori asymmetric hydrogenation of racemic 1-Boc-3-fluoropiperidin-4-one can be performed on a multi-gram scale. researchgate.netresearchgate.net This demonstrates the potential of this method for producing significant quantities of the desired enantiomerically pure cis-alcohol. After the reaction, a 60% yield of the single enantiomer was achieved following a crystallization procedure. researchgate.netresearchgate.net

Optimization for scalability often involves several factors:

Catalyst Loading: Reducing the amount of expensive transition metal catalysts, such as ruthenium in the Noyori reduction, is a key goal.

Reaction Time and Temperature: Fine-tuning these parameters can improve throughput and energy efficiency.

Solvent Choice: Selecting solvents that are effective, safe, and easily removable is important for large-scale operations.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization, is essential to obtain the product with high purity.

For example, in a related Pd-catalyzed annulation reaction, it was noted that the process could be scaled up to multigram quantities with similar results to the small-scale reaction, indicating a robust and scalable process. acs.org

Purification Strategies for Enantiopure Material

Obtaining enantiomerically pure this compound is often critical for its application in pharmaceuticals. Crystallization is a powerful and commonly employed technique for the purification of both diastereomers and enantiomers. capes.gov.brchiralpedia.com

In the synthesis of this compound, it has been reported that the piperidinols are readily crystallized to obtain enantiopure material. researchgate.netcapes.gov.br This is a significant advantage as it provides a practical and scalable method for purification. The process of crystallization can be highly selective, allowing for the separation of the desired stereoisomer from a mixture.

Several crystallization-based purification strategies can be employed:

Direct Crystallization: If the desired enantiomer or diastereomer has significantly lower solubility than the other isomers in a particular solvent system, it can be selectively crystallized from the mixture.

Diastereomeric Salt Formation: For the separation of enantiomers, a racemic mixture can be treated with a chiral resolving agent to form diastereomeric salts. nih.govresearchgate.net These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by breaking the salt.

Seeding: The introduction of a small crystal of the desired pure isomer (a seed crystal) into a supersaturated solution of the mixture can induce the crystallization of that specific isomer. reddit.com

The successful crystallization of this compound to enantiopurity underscores the importance of this technique in its synthesis. researchgate.net

Stereocontrol and Diastereoselectivity in Synthesis

The control of stereochemistry is a central theme in the synthesis of this compound. The relative and absolute configuration of the fluorine and hydroxyl groups significantly influences the biological activity of molecules incorporating this scaffold.

The stereochemical outcome of the reduction of N-Boc-3-fluoropiperidin-4-one is governed by several factors, including the nature of the reducing agent, the catalyst, and the reaction conditions. The interplay of these factors determines whether the reaction proceeds under kinetic or thermodynamic control. stackexchange.comlibretexts.org

In the Noyori asymmetric hydrogenation , the stereoselectivity arises from the interaction of the substrate with the chiral ruthenium catalyst. harvard.edulanl.gov The catalyst creates a chiral environment that favors the approach of the substrate from a specific face, leading to the formation of one enantiomer in excess. The mechanism involves a metal-ligand bifunctional catalysis where the ruthenium center and the coordinated amino ligand work in concert to deliver the hydride to the ketone. harvard.edu

The choice of reducing agent can also dictate the stereochemical outcome through different transition states. For example, chelation-controlled reductions, where the reducing agent coordinates to both the carbonyl oxygen and another heteroatom in the molecule, can lead to a specific diastereomer. In contrast, non-chelating conditions may favor the formation of the other diastereomer based on steric and electronic factors, as described by the Felkin-Ahn model. nih.gov

Achieving a high cis-diastereomeric ratio is a key objective in the synthesis of this compound. The Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions has been shown to be highly effective in this regard, affording the cis isomer with greater than 90% diastereoselectivity. researchgate.netresearchgate.net

The preference for the cis isomer in certain reductions can be attributed to the steric and electronic properties of the piperidine ring and the substituents. In many cases, the reduction of 3-substituted piperidin-4-ones leads to the thermodynamically more stable trans product, where the substituents are in an equatorial orientation. However, under certain conditions, particularly with bulky reducing agents or through specific catalytic pathways, the kinetically favored cis product can be obtained.

The dynamic kinetic resolution process in the Noyori reduction is particularly powerful for controlling the cis-diastereomeric ratio. researchgate.net In this process, the less reactive enantiomer of the starting ketone is continuously racemized in situ, allowing for its conversion to the more reactive enantiomer, which is then selectively reduced to the desired cis product. This results in a theoretical yield of up to 100% for the single cis enantiomer.

Chemical Reactivity and Transformations of Cis 3 Fluoropiperidin 4 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol at the C-4 position is a key site for functionalization, enabling modifications that can significantly alter the molecule's properties. The electron-withdrawing nature of the fluorine atom at the adjacent C-3 position can influence the reactivity of this hydroxyl group.

Esterification and Etherification Reactions

Esterification and etherification are fundamental transformations of the hydroxyl group. While specific examples detailing these reactions on cis-3-fluoropiperidin-4-ol (B2384693) are not extensively documented in peer-reviewed literature, the reactivity is inferred from analogous structures. For instance, the Mitsunobu esterification has been successfully applied to structurally related fluorinated hydroxyproline (B1673980) derivatives to invert the stereochemistry of the alcohol. nih.gov This suggests that this compound, particularly after N-protection, could undergo similar reactions.

Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, would be expected to yield the corresponding ester. Similarly, ether formation could be achieved via a Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonating the hydroxyl group) reacts with an alkyl halide. For these reactions to proceed selectively at the oxygen, prior protection of the more nucleophilic secondary amine is typically required.

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-fluoropiperidin-4-one (B1326556). This transformation is a standard procedure in organic synthesis and is crucial for accessing different substitution patterns or for use in further reactions like reductive aminations at the C-4 position.

Common oxidizing agents for converting secondary alcohols to ketones, such as those based on chromium (e.g., PCC, PDC) or milder, modern reagents like Dess-Martin periodinane (DMP) or a Swern oxidation, are expected to be effective. The choice of reagent is often dictated by the need to avoid side reactions, particularly with the secondary amine. Therefore, this reaction is almost always performed on an N-protected substrate, such as the N-Boc derivative. Patent literature describes the synthesis of 1-Boc-3-piperidone from 1-Boc-3-hydroxypiperidine, demonstrating the feasibility of this oxidation on the piperidine (B6355638) core. google.com Furthermore, the oxidation of a secondary alcohol to a ketone on an isoxazolidine (B1194047) ring, a similar saturated heterocycle, has been effectively carried out using Dess-Martin periodinane. beilstein-journals.org These examples strongly support the viability of oxidizing N-protected this compound to the corresponding 4-ketone derivative.

Nucleophilic Substitution at the C-4 Position

The hydroxyl group at the C-4 position is a poor leaving group and must be converted into a more reactive functional group to undergo nucleophilic substitution. A common strategy involves transforming the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), which are excellent leaving groups. researchgate.net

Once activated, the C-4 position becomes susceptible to attack by a wide range of nucleophiles. This two-step sequence (activation followed by substitution) allows for the introduction of various functionalities, including azides, cyanides, halides, and thiols. The stereochemical outcome of the substitution typically proceeds with an inversion of configuration (SN2 mechanism), leading to the trans-substituted product. This methodology is critical in radiochemistry, for example, where the displacement of a leaving group by [18F]fluoride is a key step in synthesizing PET tracers. researchgate.net This established reactivity pattern highlights a powerful pathway for the further diversification of the this compound scaffold.

Reactions Involving the Secondary Amine

The secondary amine in the piperidine ring is a versatile functional handle, acting as a nucleophile and a base. Its reactivity is central to building more complex molecules from the this compound core. The basicity of the nitrogen atom is modulated by the neighboring fluorine atom through an inductive effect. nih.gov

N-Alkylation and N-Acylation

N-alkylation introduces an alkyl substituent onto the nitrogen atom. While direct alkylation with alkyl halides can be complicated by overalkylation, reductive amination provides a controlled and efficient alternative. harvard.eduorganic-chemistry.org This method involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

A documented example of this reaction involves the N-alkylation of this compound with a complex aldehyde-containing intermediate. dntb.gov.ua The reaction is carried out in methanol (B129727) with acetic acid as a catalyst and sodium cyanoborohydride (NaBH3CN) as the reducing agent, yielding the desired tertiary amine. dntb.gov.ua Sodium triacetoxyborohydride (B8407120) is another commonly used reagent for this transformation due to its mildness and selectivity. harvard.edu

N-acylation, the introduction of an acyl group, is also a common transformation and is discussed further in the context of amide and carbamate (B1207046) formation.

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Intermediate Aldehyde | NaBH3CN, Acetic Acid, Methanol, 60°C | N-alkylated tertiary amine | dntb.gov.ua |

Formation of Amides and Carbamates (e.g., Boc-protection)

Protecting the secondary amine is a frequent and often necessary step in the multistep synthesis of complex molecules to prevent its interference in subsequent reactions. This is commonly achieved by converting the amine into an amide or, more frequently, a carbamate.

The formation of the tert-butyloxycarbonyl (Boc) protected derivative, cis-1-Boc-3-fluoropiperidin-4-ol, is widely reported and is a key step in its enantioselective synthesis. nih.govacs.org This reaction is typically performed by treating this compound with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. This transformation proceeds readily, yielding the N-Boc protected compound which is often a stable, crystalline solid, facilitating purification. nih.govacs.org

Another common N-protecting group is the benzyloxycarbonyl (Cbz) group. The compound cis-1-Cbz-3-fluoro-4-hydroxypiperidine is also known, indicating that the amine can be readily protected using benzyl (B1604629) chloroformate (CbzCl), typically in the presence of a base like sodium bicarbonate or triethylamine.

| Protecting Group | Reagent | Product | Reference |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc2O) | cis-1-Boc-3-fluoropiperidin-4-ol | nih.govacs.org |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | cis-1-Cbz-3-fluoro-4-hydroxypiperidine |

Reactions with Electrophiles

The reactivity of this compound towards electrophiles is dictated by the two nucleophilic centers: the secondary amine and the hydroxyl group. The piperidine nitrogen is generally the more nucleophilic site. For selective reactions, the nitrogen is often protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to allow for reactions at the hydroxyl group. Conversely, the hydroxyl group can be protected to facilitate reactions at the nitrogen.

N-Alkylation, N-Acylation, and N-Sulfonylation:

In its unprotected form, the piperidine nitrogen would readily react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base would yield the corresponding N-alkylated products.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) would form N-acyl derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) would produce N-sulfonylated piperidines.

O-Alkylation, O-Acylation, and O-Sulfonylation:

With the nitrogen atom protected (e.g., as N-Boc-cis-3-fluoropiperidin-4-ol), the hydroxyl group becomes the primary site for electrophilic attack.

O-Alkylation: Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by treatment with an alkyl halide would lead to the corresponding ether.

O-Acylation: The hydroxyl group can be acylated using acylating agents in the presence of a base (e.g., triethylamine, pyridine) to form esters.

O-Sulfonylation: The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride.

A hypothetical reaction scheme is presented below.

| Reactant (N-Protected) | Electrophile | Reagent/Conditions | Product |

| N-Boc-cis-3-fluoropiperidin-4-ol | Acetyl chloride | Pyridine (B92270), CH₂Cl₂ | N-Boc-cis-3-fluoropiperidin-4-yl acetate |

| N-Boc-cis-3-fluoropiperidin-4-ol | Benzyl bromide | NaH, THF | N-Boc-4-(benzyloxy)-3-fluoropiperidine |

| N-Boc-cis-3-fluoropiperidin-4-ol | Methanesulfonyl chloride | Triethylamine, CH₂Cl₂ | N-Boc-cis-3-fluoropiperidin-4-yl methanesulfonate |

Ring-Opening and Ring-Contraction/Expansion Reactions

There is no specific information found in the surveyed literature regarding ring-opening, ring-contraction, or ring-expansion reactions of this compound. Such transformations are generally not characteristic of simple piperidine rings under standard conditions. These reactions typically require specific structural features or harsh reaction conditions that are not commonly applied to this scaffold.

Functionalization of the Piperidine Ring at Other Positions

Derivatization Strategies and Analogue Synthesis Based on Cis 3 Fluoropiperidin 4 Ol Scaffold

Design Principles for Structural Analogues

The design of structural analogues based on the cis-3-Fluoropiperidin-4-ol (B2384693) scaffold is guided by several key medicinal chemistry principles. The primary goal is to optimize the pharmacological profile of a lead compound, including its potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorine as a Bioisostere: The fluorine atom is a bioisostere of a hydrogen atom but possesses significantly different electronic properties. Its introduction into a molecule can block sites of metabolic oxidation, thereby increasing the compound's half-life. mdpi.comresearchgate.net For instance, replacing a C-H bond with a C-F bond can enhance metabolic stability and membrane permeability. mdpi.com The strong electron-withdrawing nature of fluorine also lowers the pKa of the nearby piperidine (B6355638) nitrogen, which can reduce off-target effects at certain receptors and improve oral absorption. mdpi.commykhailiukchem.org

Stereochemistry and Conformation: The fixed cis-relationship between the fluorine and hydroxyl groups provides a rigidified conformational starting point. This defined three-dimensional structure is crucial for designing ligands that fit precisely into the binding pockets of biological targets. cymitquimica.comacs.org The chirality of the scaffold is a key design element, as different enantiomers can exhibit vastly different biological activities. researchgate.netcymitquimica.com

Vectorial Derivatization: The secondary amine and the hydroxyl group are positioned for vectorial derivatization. researchgate.net This means that substituents can be added in specific directions away from the core scaffold, allowing chemists to probe different regions of a target's binding site to identify beneficial interactions.

Functional Group Interconversions on the Piperidine Ring

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The this compound scaffold is rich in functionality, allowing for a wide array of chemical transformations to generate diverse analogues. researchgate.netgoogle.com The piperidine nitrogen and the C4-hydroxyl group are the primary sites for these modifications.

The secondary amine of the piperidine ring is readily derivatized. Common transformations include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups to explore their steric and electronic effects on biological activity.

N-Acylation and N-Sulfonylation: Forming amides and sulfonamides, which can act as hydrogen bond donors or acceptors and alter the compound's physicochemical properties.

Boc Protection/Deprotection: The nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group during synthesis, which can be cleanly removed using acidic conditions to reveal the secondary amine for further functionalization. nih.govgoogle.com

The C4-hydroxyl group can undergo several useful interconversions:

Etherification and Esterification: To introduce a variety of substituents.

Oxidation: Conversion to a ketone, which can then serve as an electrophilic handle for further reactions.

Conversion to a Leaving Group: The alcohol can be converted into a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group for nucleophilic substitution reactions. ub.edu This allows for the introduction of other functional groups, such as azides or nitriles, with inversion of stereochemistry, leading to trans-substituted products.

Below is a table summarizing key functional group interconversions on the this compound scaffold.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Purpose/Application |

| Secondary Amine (-NH-) | Alkyl halide, Base | Tertiary Amine (-NR-) | SAR exploration, Altering basicity |

| Secondary Amine (-NH-) | Acid chloride/anhydride (B1165640), Base | Amide (-N-C(O)R) | Introduce H-bond acceptors/donors |

| Secondary Amine (-NH-) | (Boc)₂O | Boc-protected Amine (-N-Boc) | Protection for subsequent reactions nih.gov |

| Alcohol (-OH) | NaH, Alkyl halide | Ether (-OR) | Modify lipophilicity and steric bulk |

| Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | Create a leaving group for Sₙ2 reactions ub.edu |

| Mesylate (-OMs) | NaN₃; then reduction | Amine (-NH₂) | Introduction of a new amino group with inversion of stereochemistry |

| Alcohol (-OH) | Dess-Martin periodinane | Ketone (=O) | Create an electrophilic center for further derivatization |

Synthesis of Spirocyclic Systems Incorporating the Fluoropiperidinol Moiety

Spirocycles, which contain two rings connected by a single common atom, are considered privileged structures in drug discovery because their rigid, three-dimensional nature can lead to high binding affinity and selectivity. The this compound scaffold is an excellent starting point for the synthesis of novel spirocyclic systems.

One documented strategy involves the diastereoselective synthesis of fluorinated piperidine quinazoline (B50416) spirocycles, which have been investigated as selective inhibitors of inducible nitric oxide synthase (iNOS). acs.orgwhiterose.ac.uk In such syntheses, the piperidine ring of the fluoropiperidinol moiety becomes one of the rings in the final spirocyclic product. The synthesis often involves a multi-step sequence where the functional groups on the piperidine are used to build the second ring system. For example, the piperidine nitrogen can participate in a cyclization reaction with a suitable electrophile tethered to the C4 position.

General approaches to spirocyclization that could be applied to this scaffold include:

Intramolecular Cyclization: A substituent attached to the piperidine nitrogen could contain a functional group that reacts with a derivative of the C4-hydroxyl group (or vice versa) to form the second ring.

Ring-Closing Metathesis: If both the nitrogen and the C4-oxygen are functionalized with alkenyl chains, ring-closing metathesis provides a powerful method for forming the spirocyclic core.

Pictet-Spengler Reaction: A tryptamine (B22526) equivalent attached to the C4 position could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a spiro-tetrahydro-β-carboline system.

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is demonstrated by its incorporation into a variety of complex, biologically active molecules. lookchem.com Its pre-defined stereochemistry and functional handles make it an attractive component for constructing larger, more intricate structures, saving synthetic steps and ensuring stereochemical control.

Examples of complex molecules incorporating this scaffold include:

MET Kinase Inhibitors: The (3S,4R)-1-ethyl-3-fluoropiperidin-4-ylamino moiety is a key component of a novel and potent MET Kinase inhibitor developed for cancer therapy. whiterose.ac.uk

NR2B NMDA Receptor Radiotracers: The scaffold has been used to synthesize new potential PET radiotracers for visualizing the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. whiterose.ac.uk

Tylophorine Analogues: A palladium-catalyzed annulation reaction has been used to access analogues of the natural product Tylophorine, incorporating the 3-fluoropiperidine (B1141850) core. whiterose.ac.uk

IRAK1 Degraders: A patent describes the use of (3R, 4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in the synthesis of compounds for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) proteins. google.com

Scaffold-Hopping Strategies Utilizing the Fluoropiperidinol Core

Scaffold hopping is a widely used strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different scaffold, with the aim of retaining or improving biological activity while optimizing other properties like ADME or intellectual property position. mykhailiukchem.orgnih.gov The this compound moiety is an excellent candidate for such a strategy. mykhailiukchem.orgsoton.ac.uk

The replacement of a non-fluorinated or alternative heterocyclic core with the fluoropiperidinol scaffold can lead to significant improvements:

Improved Metabolic Stability: As discussed, the C-F bond is more stable towards metabolic oxidation than a C-H bond. mdpi.com Swapping a metabolically labile fragment of a drug with this fluorinated piperidine can enhance its pharmacokinetic profile.

Exploring New Chemical Space: This strategy allows chemists to escape the confines of existing chemical series ("flatland") and explore new, three-dimensional structures that may have novel interactions with the biological target. mykhailiukchem.org The rigid, Fsp³-rich nature of the fluoropiperidinol core is ideal for this purpose. mykhailiukchem.org

Conformational Analysis and Stereochemical Elucidation of Fluoropiperidinols

Influence of Fluorine on Piperidine (B6355638) Ring Conformation

The presence of a highly electronegative fluorine atom on the piperidine ring introduces significant stereoelectronic effects that dictate the ring's preferred conformation. These effects can stabilize conformations that would otherwise be considered high in energy.

In substituted six-membered rings, substituents typically favor the equatorial position to minimize steric hindrance. However, in many fluorinated piperidines, the fluorine atom shows a notable preference for the axial position. researchgate.net This "axial-F preference" is a result of several stabilizing interactions. d-nb.infonih.gov

Key among these are hyperconjugation and electrostatic interactions. Hyperconjugation involves the donation of electron density from an adjacent anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond. researchgate.net Additionally, in protonated piperidinium (B107235) salts, a strong electrostatic attraction, or charge-dipole interaction, between the positively charged nitrogen (N+) and the electronegative fluorine atom further stabilizes the axial conformation. researchgate.netacs.org This interaction can be described as an F···HN+ hydrogen bond. acs.org

The solvent environment also plays a critical role. Increasing solvent polarity can enhance the stability of the more polar axial conformer. d-nb.infonih.gov For example, computational studies on 3,5-difluoropiperidine (B12995073) derivatives showed a shift from an equatorial to an axial fluorine preference when the solvent was changed from chloroform (B151607) to the more polar DMSO. d-nb.info These directing effects, where the fluorine substituent dictates the conformational outcome, are crucial for designing conformationally rigid molecular scaffolds for applications like drug discovery. d-nb.infonih.govrsc.org

Piperidine rings, like cyclohexanes, are not static and undergo rapid interconversion between different conformations, primarily the chair and boat forms. The most stable conformation is typically the chair form. The transition between two chair conformations proceeds through higher-energy twist-boat and boat intermediates. rsc.orgacs.org

The energy barrier for this ring-flipping process can be influenced by substituents. acs.org For instance, studies on cis- and trans-3-fluorofebrifugine, a related piperidine-containing structure, determined the activation energy barrier for the isomerization between diastereomers. The interconversion from the trans- to the cis-isomer had a barrier of 94.3 ± 4.9 kJ mol⁻¹, while the reverse process had a barrier of 84.5 ± 3.9 kJ mol⁻¹. researchgate.netresearchgate.net In another study on cyclohexane (B81311) derivatives, the energy barrier for ring inversion from chair to boat was calculated to be significantly higher for a cis-1,2-disubstituted compound (10.49 kcal·mol⁻¹) compared to its trans isomer (6.26 kcal·mol⁻¹), highlighting the substantial impact of stereochemistry on conformational dynamics. acs.org The presence of bulky substituents can lower the energy barrier between chair and twist-boat forms, leading to a dynamic mixture of conformations. rsc.orgacs.org

Stereochemical Assignment Methodologies

The synthesis of substituted piperidines like cis-3-fluoropiperidin-4-ol (B2384693) often yields a mixture of stereoisomers. Accurately determining the ratio of these isomers is essential for characterizing the reaction's selectivity and for isolating the desired compound.

The diastereomeric ratio (d.r.) of a product mixture is frequently determined using spectroscopic methods like NMR or chromatographic techniques such as GC analysis. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly useful for quantifying the ratio of diastereomers before purification. nih.govbeilstein-journals.org For example, in the synthesis of all-cis-(multi)fluorinated piperidines, the d.r. was established using ¹⁹F NMR or GC analysis prior to purification steps. nih.gov

Enantiomeric excess (e.e.), which measures the purity of a chiral substance, is often determined using chiral high-performance liquid chromatography (HPLC). Syntheses aiming for enantiomerically pure products, such as the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, rely on such methods to confirm the success of the asymmetric induction. researchgate.net In some cases, crystallization can be used to obtain enantiopure material from a mixture. researchgate.net

Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic techniques are indispensable for determining the precise three-dimensional structure and conformational preferences of fluoropiperidinols.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural and stereochemical analysis of fluorinated piperidines in solution. wordpress.comleibniz-fmp.de ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. nih.govjeolusa.com

¹H NMR : The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry and ring conformation. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, characteristic of a chair conformation. nih.gov

¹⁹F NMR : Fluorine NMR is highly sensitive and offers a wide chemical shift range, which minimizes peak overlap and provides detailed information about the local electronic environment of the fluorine atom. lcms.cz The magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants is also highly informative for conformational assignment. d-nb.infolcms.cz For example, a large ³J(Fa, Ha) coupling constant (e.g., ~38-40 Hz) is indicative of an axial fluorine, whereas smaller values suggest an equatorial orientation. d-nb.inforesearchgate.net

¹³C NMR : Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shift of a carbon atom is sensitive to its steric and electronic environment, which changes with the conformation of the ring. rsc.org

2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy), which shows proton-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of nuclei, are crucial for unambiguously assigning stereochemistry. wordpress.comlongdom.org

The combination of these NMR methods allows for a detailed and robust elucidation of the preferred conformations and stereochemical configurations of complex molecules like this compound. d-nb.infowordpress.com

Interactive Data Table: Representative NMR Coupling Constants for Conformational Analysis of Fluoropiperidines

| Compound/Fragment | Coupling | Value (Hz) | Implied Conformation/Orientation | Source |

| Pivaloyl-3,5-difluoropiperidine (in CDCl₃) | ³J(3-Fa, 4-Ha) | 7.3 | Equatorial F | d-nb.inforesearchgate.net |

| Boc-3,5-difluoropiperidine (in CDCl₃) | ³J(3-Fa, 4-Ha) | 12.5 | Equatorial F | d-nb.inforesearchgate.net |

| Pivaloyl-3,5-difluoropiperidine (in DMSO) | ³J(3-Fa, 4-Ha) | 38.5 | Axial F | d-nb.inforesearchgate.net |

| Boc-3,5-difluoropiperidine (in DMSO) | ³J(3-Fa, 4-Ha) | 40.4 | Axial F | d-nb.inforesearchgate.net |

| 2H,3H-decafluoropentane | ²J(F, H) | 43.4 | Geminal Coupling | lcms.cz |

2D NMR Experiments (COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the structure of complex molecules by providing information on the connectivity and spatial arrangement of atoms. youtube.comnptel.ac.in For this compound, key experiments include Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).

COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations through chemical bonds, typically over two to three bonds (²J and ³J coupling). acs.orgemerypharma.com In a COSY spectrum of this compound, the proton spectrum is plotted on both axes. The diagonal peaks correspond to the 1D proton NMR signals, while the off-diagonal cross-peaks indicate which protons are coupled to each other. youtube.comemerypharma.com

For instance, a cross-peak would be observed between the signal for the proton at C4 (H4) and the proton at C3 (H3). Similarly, correlations would be seen between H3 and the two protons at C2 (H2eq and H2ax), and between H4 and the protons at C5 (H5eq and H5ax). By systematically analyzing these correlations, the entire spin system of the molecule can be mapped out, confirming the atom-to-atom connectivity of the piperidine ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, regardless of whether they are directly bonded. e-bookshelf.dersc.org This is crucial for determining stereochemistry and preferred conformations. The NOESY experiment detects through-space dipolar interactions, with cross-peaks appearing between protons that are typically within 5 Å of each other. nptel.ac.in

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. The cis relationship between the fluorine at C3 and the hydroxyl group at C4 means that if the fluorine atom is in an axial position, the hydroxyl group must be in an equatorial position, and vice-versa. NOESY data can distinguish between these possibilities.

Axial-Equatorial Relationships: Strong NOE signals would be expected between protons in a 1,3-diaxial relationship. For example, if H3 is axial, it would show a strong NOE correlation with the axial proton at C5 (H5ax).

Confirmation of cis Stereochemistry: A key NOE correlation for confirming the cis stereochemistry would be observed between the proton at C3 (H3) and the proton at C4 (H4). Their spatial proximity, indicated by a NOESY cross-peak, supports their cis arrangement on the same face of the ring.

By combining the through-bond connectivity from COSY with the through-space proximity information from NOESY, a detailed 3D model of the molecule's solution-state conformation can be constructed.

X-ray Crystallography for Absolute and Relative Configuration

While NMR spectroscopy provides invaluable data on the solution-state conformation, single-crystal X-ray crystallography offers the most definitive and precise determination of a molecule's solid-state structure, including both its relative and absolute configuration. This technique has been instrumental in confirming the stereochemistry of fluorinated piperidine derivatives. acs.org

The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a protected precursor to the title compound, has been reported, and the structure of related compounds has been confirmed by X-ray analysis. acs.orgresearchgate.netacs.org For example, X-ray crystal structure determinations were performed on related diphenyl-3-fluoro NH₂⁺ and NMe₂⁺ systems to definitively establish the axial orientation of the fluorine atom. acs.org This finding is significant as it demonstrates a powerful charge-dipole directing effect that favors the axial-F conformation, even when steric hindrance is present. acs.org

The crystallographic analysis of a suitable crystalline derivative of this compound would provide precise bond lengths, bond angles, and torsion angles. This data allows for the unambiguous confirmation of:

Relative Configuration: The cis relationship between the fluorine at C3 and the hydroxyl group at C4 is directly visualized.

Conformation: The analysis confirms the chair conformation of the piperidine ring and the specific axial or equatorial positions of each substituent. Studies on analogous compounds consistently show a preference for the fluorine atom to occupy an axial position due to stabilizing electrostatic and hyperconjugation effects.

Absolute Configuration: For an enantiomerically pure sample, specialized X-ray diffraction techniques (e.g., using anomalous dispersion) can determine the absolute stereochemistry at the chiral centers (C3 and C4), assigning them as (3R, 4S) or (3S, 4R).

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the conformational models derived from NMR studies and computational analysis.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the nuanced stereoelectronic properties of cis-3-Fluoropiperidin-4-ol (B2384693) and related fluorinated piperidines.

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic structure of fluorinated piperidines and predicting their reactivity. nih.gov Studies on related systems have employed DFT to rationalize observed stereoselectivity in synthesis. For instance, in the organocatalytic α-fluorination of cyclic ketones to produce precursors for compounds like this compound, DFT calculations determined that the chair preference of a seven-membered ring in the fluorine transfer transition state is a key factor governing enantiofacial selectivity. researchgate.net

Computational investigations into a diverse range of fluorinated piperidine (B6355638) derivatives have been conducted to understand their conformational behavior, often using the M06-2X functional with a def2-QZVPP basis set. nih.gov These studies reveal that the molecule's electronic properties, particularly the interplay of hyperconjugation and charge-dipole interactions, are critical in determining its structure and, by extension, its reactivity. nih.govd-nb.info

The conformational preferences of this compound and analogous structures are dictated by a delicate balance of steric and electronic effects. Computational studies have systematically analyzed the conformational landscape of variously substituted and protected fluorinated piperidines to determine the most stable conformers. d-nb.infonih.gov A significant finding is the general preference for the fluorine atom to occupy an axial position, a phenomenon that has been rigorously investigated. chim.it

This "axial-F preference" is attributed to stabilizing delocalization forces, including charge-dipole interactions and hyperconjugation. nih.govd-nb.info Computational models have successfully predicted the experimentally observed conformers by calculating the Gibbs free energy (ΔG) differences between the axial and equatorial conformers. nih.gov These calculations show that solvation and the polarity of the solvent play a crucial role in modulating these energy differences. nih.govd-nb.info The ability to predict the global minima and the energy barriers between different conformations is vital for designing molecules with specific shapes and functionalities. d-nb.info

Table 1: Summary of Computational Methods for Conformational Analysis

| Computational Method | Property Investigated | Key Finding |

| DFT (M06-2X/def2-QZVPP) | Conformational Free Energy (ΔG) | Qualitatively predicts experimentally observed conformers and the preference for axial fluorine placement. nih.gov |

| Polarizable Continuum Model (PCM) | Solvation Effects on Conformation | Demonstrates that solvent polarity is a major factor in stabilizing specific conformers. nih.gov |

| Force Field Calculations | Conformational Patterns | Provides insight into consistent conformational patterns influenced by intra- and intermolecular factors. researchgate.net |

Understanding the mechanism of reactions that form this compound is crucial for optimizing yield and selectivity. Theoretical chemists have proposed transition state models to explain the stereochemical outcomes of key synthetic steps. researchgate.net For the enantioselective fluorination leading to the piperidine core, DFT calculations of the transition state have been particularly revealing. researchgate.net These analyses have shown that the stereochemical outcome is dictated by the specific geometry adopted by the catalyst and substrate at the moment of fluorine transfer, highlighting the preference for a chair-like transition state. researchgate.net Such insights are invaluable for the rational design of new catalysts and reaction conditions.

In Silico Modeling for Scaffold Design and Chemical Space Exploration

This compound is frequently described as a highly prized building block in medicinal chemistry. researchgate.netresearchgate.net Its rigid, three-dimensional structure makes it an attractive scaffold for the design of new therapeutic agents. In silico modeling plays a pivotal role in leveraging this scaffold for drug discovery. acs.org

Computational studies that codify the conformational behavior of fluorinated piperidines establish new design principles for creating conformationally rigid molecular scaffolds. d-nb.infonih.gov By understanding the effects of fluorination, chemists can tune properties like basicity (pKa) and lipophilicity to improve a drug candidate's pharmacokinetic profile. researchgate.net For example, strategic fluorination of a piperidine ring was shown to modulate pKa and reduce P-glycoprotein (Pgp) efflux in a series of Kinesin Spindle Protein (KSP) inhibitors. The exploration of chemical space around the fluoropiperidinol core using computational methods allows for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful platform for the a priori prediction of reactivity and selectivity in reactions involving this compound. As established, DFT calculations of transition state energies can accurately predict the stereochemical outcome (both diastereo- and enantioselectivity) of synthetic transformations. researchgate.netresearchgate.net

Furthermore, understanding the molecule's electronic structure allows for the prediction of its chemical behavior. For instance, it is known that the presence of a nearby fluorine atom increases the acidity of adjacent C-H bonds and other functional groups, which can influence reaction pathways. researchgate.net This predictive power accelerates the development of efficient and selective synthetic routes, minimizing the need for extensive empirical screening of reaction conditions.

Applications As a Synthetic Building Block in Research

Intermediate in the Synthesis of Novel Heterocyclic Compounds

Cis-3-Fluoropiperidin-4-ol (B2384693) serves as a crucial intermediate for the synthesis of a wide array of novel and complex heterocyclic compounds. researchgate.netwhiterose.ac.uk Its bifunctional nature, possessing both a fluorine atom and a hydroxyl group on a piperidine (B6355638) core, allows for diverse chemical modifications. Researchers have utilized this building block to prepare fluorinated analogues of existing commercial drugs, demonstrating its utility in expanding the chemical space of known therapeutic agents. researchgate.netnih.gov

One notable synthetic strategy involves the dearomatization-hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines, a process that highlights the accessibility of these valuable motifs. nih.govspringernature.com Furthermore, this compound and its derivatives are versatile intermediates that can undergo chemoselective and diastereoselective reactions to create more complex structures, such as fluorinated piperidine quinazoline (B50416) spirocycles, which have been investigated as potential selective inhibitors of inducible nitric oxide synthase (iNOS). whiterose.ac.uk The development of enantioselective routes to this compound has further enhanced its status as a prized building block in medicinal chemistry. acs.orgacs.org

Scaffold for Investigating Structure-Activity Relationships (SAR) in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. uc.pt this compound provides an excellent scaffold for such investigations due to the predictable yet powerful effects of its fluorine substituent. dndi.org

The substitution of hydrogen with fluorine is a key strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. nih.govtandfonline.com Fluorine, being the most electronegative element, can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity. mdpi.combenthamdirect.com This modulation can improve a drug candidate's pharmacokinetic profile, such as membrane permeation and bioavailability. tandfonline.combenthamscience.com

A classic example is the development of a kinesin spindle protein (KSP) inhibitor by Merck, where introducing a fluorine atom onto the piperidine ring was used to modulate the basicity (pKa) of the ring's nitrogen atom. scientificupdate.com This change was critical for improving efficacy and led to the identification of a clinical candidate. scientificupdate.com The strategic incorporation of fluorine can block metabolic oxidation, a common pathway for drug degradation in the body, thereby enhancing the compound's stability. mdpi.com

Table 1: Comparison of Physicochemical Properties of Fluorine and Hydrogen

| Property | Fluorine (F) | Hydrogen (H) | Impact of Substitution (H → F) |

| Van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric perturbation. tandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Alters electron distribution, affecting pKa and dipole moment. tandfonline.commdpi.com |

| Bond Energy (C-F vs. C-H) | ~115 kcal/mol | ~99 kcal/mol | Increases metabolic stability. tandfonline.com |

| Lipophilicity | More lipophilic than H | Less lipophilic than F | Can improve membrane permeation and transport. mdpi.com |

The introduction of fluorine into a piperidine ring has a profound and often predictable impact on its conformational preference, a crucial aspect of rational ligand design. In many substituted fluoropiperidines, there is a notable preference for the fluorine atom to occupy an axial position, which is counterintuitive to traditional steric considerations where bulky groups prefer the equatorial position. beilstein-journals.orgresearchgate.net

This "axial-F preference" is attributed to a combination of stabilizing electronic effects, including hyperconjugation and charge-dipole interactions between the electronegative fluorine and the nitrogen atom of the piperidine ring. researchgate.netnih.gov Computational and experimental studies have shown that this conformational locking can make the molecular scaffold more rigid. beilstein-journals.orgresearchgate.net By controlling the conformation of the piperidine ring, chemists can design ligands that present their binding elements to a target protein in a more optimal and pre-organized fashion, potentially leading to enhanced binding affinity and selectivity. nih.gov The conformational behavior can also be influenced by the solvent, providing another layer of control for molecular design. researchgate.netnih.gov

Table 2: Calculated Conformational Preferences of Substituted 3-Fluoropiperidines

| Compound | Conformer Preference (Experimental) | ΔG (kcal/mol) in Solution [a] | Dominant Stabilizing Factors |

| 3-Fluoropiperidine (B1141850) (HCl salt) | Axial | +4.8 | Charge-dipole interactions, Hyperconjugation. researchgate.netnih.gov |

| 3,5-Difluoropiperidine (B12995073) (HCl salt) | Axial | +8.6 | Enhanced electrostatic and hyperconjugative effects. researchgate.netnih.gov |

| cis-3-Fluoro-4-methylpiperidine (HCl salt) | Axial | +6.2 | Electronic effects of fluorine outweigh steric hindrance from the methyl group. researchgate.net |

| TFA-protected 3-Fluoropiperidine | Axial | +0.3 | Dipole minimization, Hyperconjugation. researchgate.netnih.gov |

| [a] Positive ΔG values indicate the energy difference favoring the axial conformer over the equatorial one, calculated in water for HCl salts and chloroform (B151607) for the TFA-analogue. researchgate.netnih.gov |

Precursor for Advanced Chemical Probes

Advanced chemical probes are essential tools for studying biological systems. One of the most powerful techniques in this area is Positron Emission Tomography (PET), a non-invasive imaging modality used in both diagnostics and drug development. nih.gov PET requires molecules labeled with a positron-emitting radionuclide, and the fluorine-18 (B77423) (¹⁸F) isotope is one of the most widely used due to its favorable decay properties. tandfonline.com

Given that this compound contains a fluorine atom, it is an ideal precursor for the synthesis of ¹⁸F-labeled chemical probes. By incorporating ¹⁸F into the structure, researchers can create PET radiotracers. For instance, derivatives of 3-fluoropiperidine have been synthesized and radiolabeled with ¹⁸F to create potential PET imaging agents for specific biological targets, such as the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. whiterose.ac.uk

Utility in Fragment-Based Drug Discovery (without drug clinical data)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds. openaccessjournals.comnih.gov This approach uses small, low-molecular-weight molecules called "fragments" as starting points, which are then grown or combined to develop more potent drug candidates. wikipedia.org Fragments typically adhere to the "Rule of Three," which defines their physicochemical properties. frontiersin.org

This compound, with its low molecular weight and simple but functionally rich structure, is an excellent example of a molecular fragment. nih.govnih.gov It provides a three-dimensional, saturated heterocyclic scaffold that is highly desirable in drug design. Its utility in FBDD lies in its ability to efficiently probe the binding sites of target proteins. nih.gov Once a fragment like this compound is found to bind to a target, its reactive hydroxyl group and modifiable nitrogen atom provide clear vectors for chemical elaboration, allowing chemists to systematically build upon the fragment to improve affinity and selectivity, accelerating the hit-to-lead process. nih.govnih.gov

Table 3: this compound Profile vs. "Rule of Three" for Fragments

| "Rule of Three" Parameter | Guideline | This compound | Conformance |

| Molecular Weight | < 300 Da | ~135.15 g/mol | Yes |

| cLogP | < 3 | -0.6 (Predicted) | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 (OH, NH) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (O, N, F) | Yes |

| Number of Rotatable Bonds | ≤ 3 | 1 | Yes |

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

A primary challenge in the synthesis of fluorinated piperidines is achieving high stereoselectivity. nih.gov While methods for producing cis-3-Fluoropiperidin-4-ol (B2384693) exist, the development of more robust, efficient, and scalable enantioselective pathways is a critical area for future research.

Initial enantioselective routes to cis-1-Boc-3-fluoropiperidin-4-ol have been reported, notably employing an enantioselective fluorination using modified cinchona alkaloid catalysts. nih.govcapes.gov.brresearchgate.net An interesting finding in these studies was that such catalysts could be replaced by simpler, commercially available primary amines, such as α-methylbenzylamine, while maintaining similar levels of enantioselectivity. nih.govresearchgate.net The resulting piperidinols can be crystallized to achieve high enantiopurity. nih.govcapes.gov.br

However, the broader field of fluorinated piperidine (B6355638) synthesis reveals a need for more general and practical approaches. nih.govacs.org Current strategies often suffer from limitations. For instance, electrophilic fluorination of piperidone-derived enol equivalents can face regioselectivity problems, while deoxofluorination methods may require extensive pre-functionalization of the substrate. nih.gov Other established methods include:

Hydrogenation of Fluoropyridines: Palladium- or rhodium-catalyzed hydrogenation of readily available fluoropyridines offers a direct route to (multi)fluorinated piperidines. acs.orgmdpi.com Rhodium-catalyzed dearomatization-hydrogenation processes can yield all-cis substituted products with high diastereoselectivity. nih.gov A subsequent palladium-catalyzed method proved effective for substrates that were not compatible with rhodium catalysis and showed greater tolerance for air and moisture. mdpi.com However, these methods can require high pressures and may have limitations regarding the functional groups tolerated. nih.govmdpi.com

Palladium-Catalyzed [4+2] Annulation: A modular approach involves the Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted cyclic carbamates. nih.govchim.it This strategy allows for the rapid construction of a highly functionalized 3-fluoropiperidine (B1141850) core that can be further derivatized. nih.gov

Ring-Expansion and Cyclization: Other innovative strategies include ring-expansion of hydroxymethylpyrrolidines using reagents like diethylaminosulfur trifluoride (DAST) to create fluorinated piperidines stereoselectively. mdpi.com

Future work should aim to overcome the limitations of existing methods by developing catalytic systems with broader substrate scope, milder reaction conditions, and improved operational simplicity. The quest for novel chiral catalysts and auxiliaries that can deliver high enantioselectivity for a wider range of substituted piperidine precursors remains a key objective. mdpi.com

| Synthetic Strategy | Key Features | Reported Advantages | Potential Challenges |

| Enantioselective Fluorination | Uses chiral amine or alkaloid catalysts on piperidone precursors. nih.govresearchgate.net | Direct enantioselective introduction of fluorine. nih.gov | Requires specific ketone precursor; potential for catalyst optimization. |

| Hydrogenation of Fluoropyridines | Rhodium or Palladium catalysis on fluoropyridine substrates. nih.govacs.org | High cis-diastereoselectivity; uses abundant starting materials. acs.org | Can require high pressure; substrate functional group tolerance can be limited. nih.govmdpi.com |

| Pd-Catalyzed [4+2] Annulation | Modular assembly from α-fluoro-β-ketoesters and cyclic carbamates. nih.gov | Highly modular; produces richly functionalized piperidines. nih.gov | Requires multi-component reaction setup. |

| Ring-Expansion | Fluorinative ring expansion of substituted pyrrolidines. mdpi.com | Provides stereoselective access to the piperidine core from a different ring system. mdpi.com | Requires specifically substituted starting materials. |

Exploration of Underutilized Reactivity Modes

Beyond established fluorination and hydrogenation techniques, the unique electronic properties imparted by the fluorine atom in this compound could be harnessed in less common chemical transformations. Future research should explore reactivity modes that are currently underutilized for this class of compounds.

One such area is the use of hypervalent iodine reagents. Cyclization of alkenyl N-tosylamides promoted by BF3-activated aryliodine(III) carboxylates is a known, albeit complex, strategy for forming 3-fluoropiperidines that suffers from selectivity issues. kg.ac.rs A deeper mechanistic understanding could unlock more controlled and selective synthetic pathways. kg.ac.rs

Another promising avenue is radical chemistry. Visible-light-promoted annulation reactions, for example, have been used to construct 3,3,4,4-tetrafluorinated piperidines from nitrones and a tetrafluorinated building block. beilstein-journals.org This one-step process involves a sequence of radical addition, intramolecular nucleophilic substitution, and N-O bond reduction. beilstein-journals.org Adapting such radical-based cyclizations to generate mono-fluorinated systems like this compound could provide novel and efficient synthetic disconnections.

Furthermore, the ring-expansion of smaller heterocycles, such as the conversion of hydroxymethylpyrrolidines to 3-fluoropiperidines or the contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form substituted pyrrolidines via an aziridinium (B1262131) intermediate, highlights the potential of rearrangement strategies. mdpi.comresearchgate.net These transformations, driven by the formation of strained intermediates like aziridinium ions, offer powerful methods for skeletal reorganization that could be further exploited. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. sci-hub.semdpi.com The integration of synthetic routes toward this compound and its derivatives into flow chemistry and automated platforms represents a major future research direction. researchgate.net

Flow chemistry is particularly well-suited for handling hazardous reagents and reactive intermediates often involved in fluorination chemistry. researchgate.net It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. mdpi.com For example, flow processes have been developed for the synthesis of fluorinated pyrazoles, demonstrating the technology's applicability to fluorinated heterocycles. mdpi.comgoogle.com

Automated synthesis platforms, often coupled with flow reactors and artificial intelligence, can accelerate the optimization of reaction conditions and facilitate the rapid generation of compound libraries for drug discovery. researchgate.net By implementing the synthesis of fluorinated piperidine scaffolds on these platforms, researchers could efficiently explore a wide chemical space to identify derivatives with optimal properties. This approach moves chemistry toward more intelligent, automated, and flexible production. researchgate.net

Design of Next-Generation Fluorinated Piperidine Scaffolds with Enhanced Chemical Features

This compound is not just a synthetic target but a foundational building block for creating more complex and functionally diverse molecules. nih.gov A significant area of future research will be the rational design of next-generation fluorinated piperidine scaffolds with enhanced chemical and biological features.

The introduction of a fluorine atom at the 3-position of the piperidine ring is known to modulate the basicity of the nitrogen atom and can block metabolic pathways, thereby improving pharmacological properties. nih.govbeilstein-journals.org The cis-3,4-fluoro-alcohol motif provides a stereochemically defined anchor for further elaboration. The hydroxyl and amine functionalities serve as handles for introducing a wide variety of substituents, allowing for fine-tuning of a molecule's properties to interact with specific biological targets. nih.gov

Research will likely focus on creating libraries of derivatives by modifying the N-substituent and derivatizing the 4-hydroxyl group. This could involve creating novel ethers, esters, or incorporating the scaffold into larger, more complex molecules. The goal is to build upon the conformational constraints and altered electronics provided by the fluorine atom to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for use in medicinal chemistry and agrochemical research. beilstein-journals.orgacs.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the three-dimensional structure and conformational preferences of fluorinated piperidines is crucial for rational drug design. The fluorine atom exerts a significant influence on the conformational equilibrium of the piperidine ring, often through gauche effects and other stereoelectronic interactions. acs.org

While standard NMR and X-ray crystallography are essential tools, future research will increasingly rely on more advanced spectroscopic and computational techniques to probe the dynamic behavior of these molecules. acs.org Variable-Temperature NMR (VT-NMR) spectroscopy, for instance, can provide valuable information on the energetics of ring inversion and the rotational barriers of substituents. researchgate.net

In conjunction with experimental data, high-level computational studies, such as Density Functional Theory (DFT), are indispensable for elucidating the complex interplay of forces that govern conformational preferences in different solvent environments. researchgate.netacs.org Such studies can help rationalize unexpected experimental observations, like the unusual directing effects of fluorine on the protonated state of 3-fluoropiperidines, and provide a quantitative understanding of solvation effects. acs.orgyuntsg.com The synergistic use of advanced spectroscopy and computational modeling will be essential for building accurate models that can predict the behavior of new, more complex fluorinated piperidine scaffolds.

Q & A

(Basic) What are the key synthetic routes for cis-3-fluoropiperidin-4-ol, and how can enantiomeric purity be optimized?

Methodological Answer:

The enantioselective synthesis of cis-3-fluoropiperidin-4-ol involves fluorination of piperidine precursors using chiral catalysts. A notable method employs a modified cinchona alkaloid catalyst (e.g., MacMillan's system) to achieve enantiomeric excess (ee) >90%. Optimization strategies include:

- Catalyst screening : Testing primary amines like α-methylbenzylamine as cost-effective alternatives to proprietary catalysts .

- Crystallization : Post-synthetic recrystallization to enhance enantiopurity (>99% ee) .

- Reaction monitoring : Using chiral HPLC or NMR with chiral shift reagents to track enantiomeric ratios during synthesis.

(Basic) Which analytical techniques are most effective for characterizing this compound's stereochemistry and purity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for fluorinated piperidines .

- NMR spectroscopy : NMR identifies fluorination patterns, while NOESY confirms cis-stereochemistry via spatial proton interactions.

- X-ray crystallography : Definitive confirmation of absolute configuration for crystallizable derivatives .

(Advanced) How do reaction conditions (e.g., solvent, temperature) influence enantioselectivity in the fluorination of piperidine precursors?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving ee by 10–15% compared to non-polar solvents .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., epimerization), preserving stereochemical integrity.

- Catalyst loading : Substoichiometric catalyst amounts (5–10 mol%) balance cost and efficiency without compromising selectivity .

(Advanced) What computational models predict the bioactivity and binding affinity of this compound derivatives?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs).

- QSAR studies : Correlate substituent effects (e.g., fluorination position) with activity using descriptors like logP and electrostatic potential maps.

- MD simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis.

(Data Contradiction) How can researchers resolve discrepancies in reported catalytic efficiencies for enantioselective fluorination?

Methodological Answer:

- Standardized assays : Replicate reactions under identical conditions (catalyst, solvent, temperature) to isolate variables .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

- Mechanistic studies : Probe reaction intermediates via in situ IR or NMR to clarify rate-limiting steps .

(Research Design) How to formulate rigorous research questions for studying this compound's pharmacological potential?

Methodological Answer:

Apply frameworks such as:

- PICO :

- Population : Target enzyme/receptor (e.g., dopamine D3 receptor).